molecular formula C14H26N2O2 B3221997 tert-butyl N-{9-azabicyclo[3.3.1]nonan-3-ylmethyl}carbamate CAS No. 1210273-21-4

tert-butyl N-{9-azabicyclo[3.3.1]nonan-3-ylmethyl}carbamate

Cat. No.: B3221997
CAS No.: 1210273-21-4
M. Wt: 254.37
InChI Key: XAILJKCJTUISLC-UHFFFAOYSA-N
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Description

tert-butyl N-{9-azabicyclo[3.3.1]nonan-3-ylmethyl}carbamate: is a chemical compound with the molecular formula C13H24N2O2 and a molecular weight of 240.35 g/mol . This compound is known for its unique bicyclic structure, which includes a tert-butyl carbamate group attached to a 9-azabicyclo[3.3.1]nonane core. It is commonly used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{9-azabicyclo[3.3.1]nonan-3-ylmethyl}carbamate typically involves the reaction of 9-azabicyclo[3.3.1]nonane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

9-azabicyclo[3.3.1]nonane+tert-butyl chloroformatetert-butyl N-9-azabicyclo[3.3.1]nonan-3-ylmethylcarbamate\text{9-azabicyclo[3.3.1]nonane} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} 9-azabicyclo[3.3.1]nonane+tert-butyl chloroformate→tert-butyl N-9-azabicyclo[3.3.1]nonan-3-ylmethylcarbamate

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-{9-azabicyclo[3.3.1]nonan-3-ylmethyl}carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

Scientific Research Applications

tert-butyl N-{9-azabicyclo[3.3.1]nonan-3-ylmethyl}carbamate is widely used in scientific research due to its versatile reactivity and stability. Some of its applications include:

Mechanism of Action

The mechanism of action of tert-butyl N-{9-azabicyclo[3.3.1]nonan-3-ylmethyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The pathways involved in its mechanism of action depend on the specific biological target being studied .

Comparison with Similar Compounds

  • tert-butyl N-{3-azabicyclo[3.3.1]nonan-9-yl}carbamate
  • 9-Azabicyclo[3.3.1]nonane N-oxyl

Comparison: tert-butyl N-{9-azabicyclo[3.3.1]nonan-3-ylmethyl}carbamate is unique due to its specific substitution pattern on the 9-azabicyclo[3.3.1]nonane core. This structural feature imparts distinct reactivity and stability compared to similar compounds. For example, tert-butyl N-{3-azabicyclo[3.3.1]nonan-9-yl}carbamate has a different substitution pattern, which affects its chemical properties and reactivity .

Properties

IUPAC Name

tert-butyl N-(9-azabicyclo[3.3.1]nonan-3-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)15-9-10-7-11-5-4-6-12(8-10)16-11/h10-12,16H,4-9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAILJKCJTUISLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC2CCCC(C1)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl N-{9-azabicyclo[3.3.1]nonan-3-ylmethyl}carbamate
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tert-butyl N-{9-azabicyclo[3.3.1]nonan-3-ylmethyl}carbamate
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tert-butyl N-{9-azabicyclo[3.3.1]nonan-3-ylmethyl}carbamate
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tert-butyl N-{9-azabicyclo[3.3.1]nonan-3-ylmethyl}carbamate
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tert-butyl N-{9-azabicyclo[3.3.1]nonan-3-ylmethyl}carbamate
Reactant of Route 6
tert-butyl N-{9-azabicyclo[3.3.1]nonan-3-ylmethyl}carbamate

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